2-Chloro-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

説明

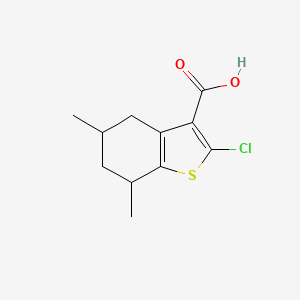

This compound belongs to the tetrahydrobenzo[b]thiophene family, characterized by a bicyclic structure comprising a thiophene ring fused to a partially saturated cyclohexene ring. The key functional groups include:

- Chlorine at position 2 (electron-withdrawing, influencing acidity/reactivity).

- Methyl groups at positions 5 and 7 (enhancing lipophilicity).

- Carboxylic acid at position 3 (enabling hydrogen bonding and salt formation).

These features make it a candidate for pharmaceutical and materials science applications, particularly in molecular recognition and supramolecular chemistry due to its hydrogen-bonding capacity .

特性

分子式 |

C11H13ClO2S |

|---|---|

分子量 |

244.74 g/mol |

IUPAC名 |

2-chloro-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

InChI |

InChI=1S/C11H13ClO2S/c1-5-3-6(2)9-7(4-5)8(11(13)14)10(12)15-9/h5-6H,3-4H2,1-2H3,(H,13,14) |

InChIキー |

HBATVGUVWMVHIT-UHFFFAOYSA-N |

正規SMILES |

CC1CC(C2=C(C1)C(=C(S2)Cl)C(=O)O)C |

製品の起源 |

United States |

準備方法

The synthesis of 2-Chloro-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The initial step involves the cyclization of appropriate precursors to form the benzothiophene core. This can be achieved through reactions such as Friedel-Crafts acylation or cyclization of thioesters.

Introduction of Chlorine and Methyl Groups: Chlorination and methylation reactions are then carried out to introduce the chlorine and methyl groups at specific positions on the benzothiophene ring. These reactions often require the use of reagents like thionyl chloride and methyl iodide under controlled conditions.

Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

化学反応の分析

2-Chloro-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

2-Chloro-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

Biology: The compound can be used in biological studies to investigate its effects on various biological systems and pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 2-Chloro-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects. Detailed studies are required to elucidate the exact mechanism of action for each specific application.

類似化合物との比較

Table 1: Key Structural Features of Analogs

Electronic and Steric Effects

- Chlorine vs. Amino Groups: The target compound’s Cl substituent at position 2 is electron-withdrawing, increasing the acidity of the -COOH group compared to the amino-substituted analog (CAS 5936-58-3).

- Methyl Groups: The 5,7-dimethyl groups introduce steric hindrance, reducing rotational freedom in the cyclohexene ring compared to non-methylated analogs. This may stabilize specific puckering conformations, as modeled by Cremer-Pople coordinates .

Physicochemical Properties

- Solubility : The ethyl ester analog () has lower polarity (Rf = 0.72 in CHCl₃:MeOH 10:1) compared to carboxylic acid derivatives. The target compound’s -COOH group would increase aqueous solubility but may require salt formation for bioavailability.

- Thermal Stability : Methyl groups at 5 and 7 likely increase thermal stability by reducing ring strain, as observed in similar puckered systems .

Research Tools and Crystallography

生物活性

Chemical Structure and Properties

The chemical structure of 2-Chloro-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can be represented as follows:

This compound features a chloro substituent and multiple methyl groups that contribute to its reactivity and biological properties.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to benzothiophenes. For instance, derivatives of benzothiophene have shown significant activity against influenza viruses. In one study, compounds with similar structural motifs demonstrated the ability to inhibit the PA-PB1 interaction critical for viral replication. The IC50 values (concentration required to inhibit 50% of the target activity) for these compounds ranged from 3.3 μM to over 100 μM depending on structural modifications .

Antimicrobial Activity

Benzothiophene derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Cytotoxicity and Safety Profile

Evaluating the cytotoxic effects of this compound is crucial for determining its therapeutic potential. Studies report that while some derivatives exhibit low cytotoxicity (CC50 values above 250 μM), others may pose risks at higher concentrations .

Study on Influenza Virus Inhibition

In a controlled laboratory setting, a series of benzothiophene derivatives were synthesized and tested for their ability to inhibit influenza virus replication. The study found that structural modifications significantly impacted both antiviral activity and cytotoxicity. Compounds with a cycloalkyl moiety fused to the thiophene ring were particularly effective, suggesting that this structural feature is vital for maintaining biological activity .

Antimicrobial Screening

Another study focused on the antimicrobial efficacy of benzothiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced antibacterial activity without significantly increasing cytotoxicity to human cells .

Summary Table of Biological Activities

| Activity | IC50/EC50 Values | Notes |

|---|---|---|

| Antiviral (Influenza) | 3.3 μM - >100 μM | Dependent on structural modifications |

| Antimicrobial | Varies | Effective against multiple bacterial strains |

| Cytotoxicity | CC50 > 250 μM | Varies by derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。